

Early Preclinical Profile of Loncastuximab Tesirine: A Technical Guide

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Compound of Interest

Compound Name: *Tesirine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for Loncastuximab **tesirine** (formerly ADCT-402), a CD19-targeted antibody-drug conjugate (ADC). The information presented herein is compiled from key peer-reviewed publications and focuses on the foundational in vitro and in vivo studies that established the mechanism of action, potency, and anti-tumor efficacy of this agent.

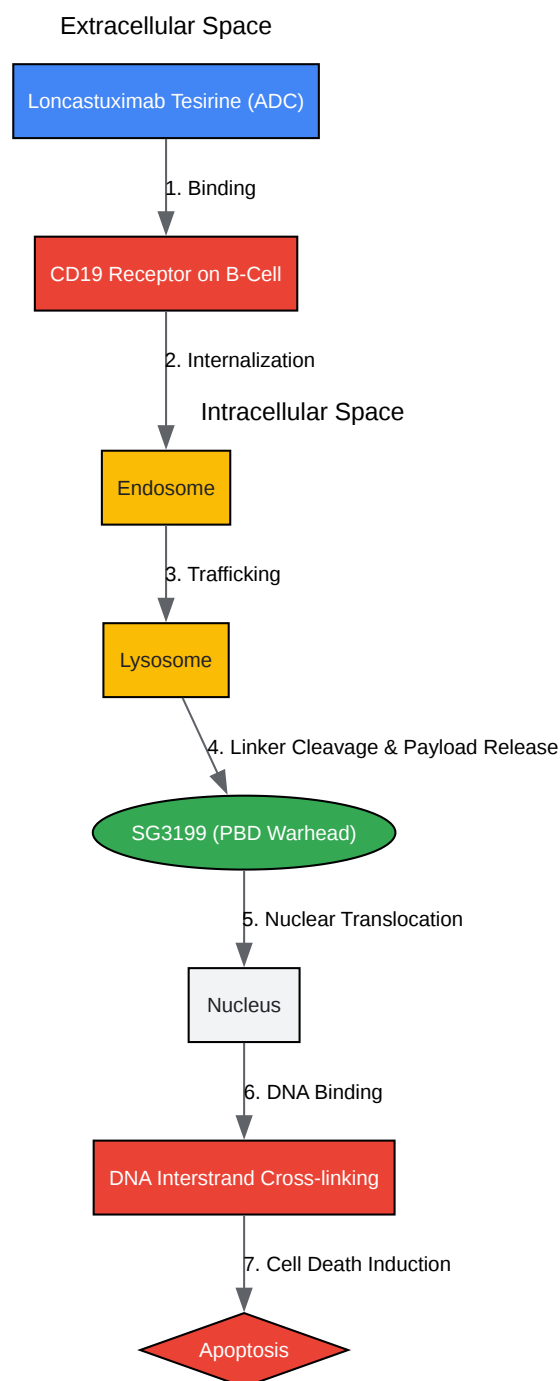
Mechanism of Action

Loncastuximab **tesirine** is an antibody-drug conjugate composed of a humanized monoclonal antibody directed against human CD19, linked to a pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199.[1] The mechanism of action involves a multi-step process designed for targeted delivery of the cytotoxic payload to B-cell malignancies.

Upon administration, the anti-CD19 antibody component of Loncastuximab **tesirine** binds with high affinity to the CD19 protein expressed on the surface of B-cells.[2] Following binding, the ADC-CD19 complex is rapidly internalized by the cell through receptor-mediated endocytosis.[2] Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the valine-alanine linker, releasing the PBD dimer warhead, SG3199.[3] The released SG3199 then travels to the nucleus and binds to the minor groove of the DNA, forming highly potent and cytotoxic interstrand cross-links.[2][3] These cross-links inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] Notably, a "bystander effect" has been observed, where the cell-permeable PBD

warhead can diffuse out of the targeted CD19-positive cell and kill neighboring CD19-negative tumor cells.[1][2]

Mechanism of Action of Loncastuximab Tesirine



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Data Presentation

In Vitro Cytotoxicity

Loncastuximab **tesirine** has demonstrated potent and specific cytotoxic activity against a range of CD19-expressing human B-cell lymphoma and leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the picomolar range.

Cell Line	Histology	IC50 (pM) of Loncastuximab Tesirine	IC50 (pM) of SG3199 (Warhead)
Ramos	Burkitt's Lymphoma	2.0	0.85
Raji	Burkitt's Lymphoma	3.5	Not Reported
Daudi	Burkitt's Lymphoma	4.1	Not Reported
Granta-519	Mantle Cell Lymphoma	1.6	Not Reported
Jeko-1	Mantle Cell Lymphoma	4.1	Not Reported
OCI-Ly10	Diffuse Large B-cell Lymphoma (ABC)	9.6	Not Reported
SU-DHL-4	Diffuse Large B-cell Lymphoma (GCB)	2.0	Not Reported
Karpas-422	Diffuse Large B-cell Lymphoma (GCB)	2.0	Not Reported
NALM-6	B-cell Precursor Leukemia	1.1	Not Reported
REH	B-cell Precursor Leukemia	0.9	Not Reported

Data compiled from Zammarchi et al., Blood, 2018 and Tarantelli et al., Haematologica, 2023.
[\[2\]](#)[\[4\]](#)

In Vivo Efficacy

The anti-tumor activity of Loncastuximab **tesirine** has been evaluated in several preclinical xenograft models of B-cell malignancies.

Table 2.1: Efficacy in Subcutaneous Ramos Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)	Tumor-Free Survivors (Day 60)
Vehicle Control	-	Single Dose	-	0/10
Loncastuximab Tesirine	0.33	Single Dose	Significant Delay	Not Reported
Loncastuximab Tesirine	0.66	Single Dose	Not Reported	5/10
Loncastuximab Tesirine	1.0	Single Dose	Not Reported	10/10

Data from Zammarchi et al., Blood, 2018.[\[2\]](#)

Table 2.2: Efficacy in Disseminated Ramos Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Median Survival (Days)	Survivors (Day 91)
Vehicle Control	-	Single Dose	~19	0/10
Isotype Control ADC	1.0	Single Dose	~19	0/10
Loncastuximab Tesirine	0.33	Single Dose	Significantly Increased	Not Reported
Loncastuximab Tesirine	1.0	Single Dose	Not Reported	10/10

Data from Zammarchi et al., Blood, 2018.[5]

Experimental Protocols

The following are representative protocols for the key assays used in the preclinical evaluation of Loncastuximab **tesirine**. These are generalized methodologies and may not reflect the exact protocols used in the cited studies.

In Vitro Cytotoxicity Assay (MTT-Based)

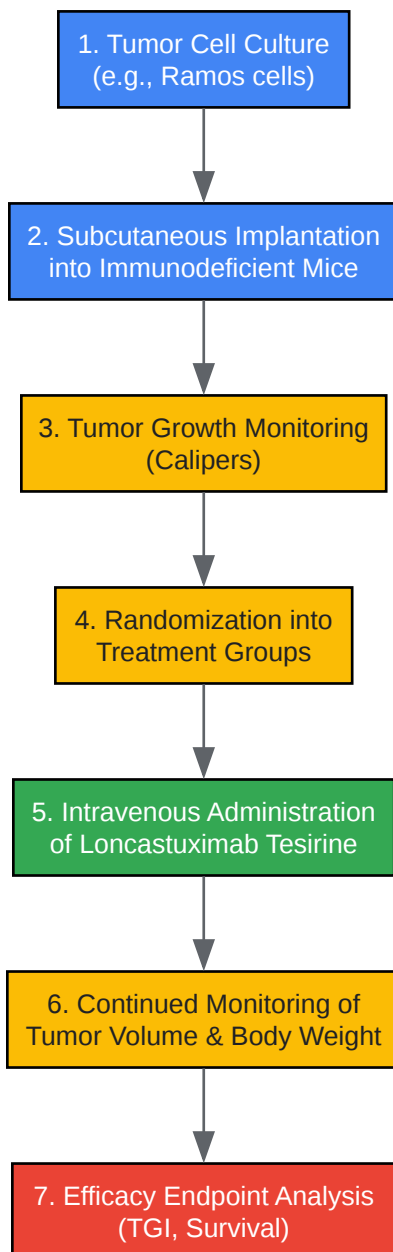
- Cell Plating: Seed B-cell lymphoma cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of Loncastuximab **tesirine**, a non-targeting isotype control ADC, and the free PBD warhead (SG3199) in growth medium. Add 100 μ L of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
- Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

- **Solubilization:** Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Subcutaneous Xenograft Model

- **Animal Model:** Use immunodeficient mice (e.g., female SCID or NOD/SCID) aged 6-8 weeks.
- **Tumor Cell Implantation:** Subcutaneously inject $5-10 \times 10^6$ Ramos cells in 100 μ L of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
- **Randomization and Treatment:** When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Loncastuximab **tesirine** at different doses, isotype control ADC).
- **Drug Administration:** Administer the treatments as a single intravenous (IV) injection via the tail vein.
- **Efficacy Assessment:** Continue to monitor tumor volume and body weight for each mouse. The primary endpoints are tumor growth inhibition and the number of tumor-free survivors at the end of the study (e.g., 60 days).
- **Ethical Considerations:** All animal experiments should be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).

Typical In Vivo Xenograft Study Workflow



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Typical In Vivo Xenograft Study Workflow.

Conclusion

The early preclinical data for Loncastuximab **tesirine** demonstrate its potent and selective anti-tumor activity against CD19-expressing B-cell malignancies. The in vitro studies highlight its picomolar cytotoxicity, while the in vivo xenograft models confirm its significant efficacy at well-tolerated doses. The well-defined mechanism of action, involving targeted delivery of a potent PBD dimer warhead, provides a strong rationale for its clinical development. These foundational studies have been instrumental in establishing the therapeutic potential of Loncastuximab **tesirine** for patients with relapsed or refractory B-cell lymphomas.

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